molecular formula C6H9IO2 B14694301 2-Iodoethyl 2-methylprop-2-enoate CAS No. 35531-61-4

2-Iodoethyl 2-methylprop-2-enoate

Cat. No.: B14694301
CAS No.: 35531-61-4
M. Wt: 240.04 g/mol
InChI Key: NGNRCNRFDSLQGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodoethyl 2-methylprop-2-enoate typically involves the esterification of 2-iodoethanol with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodoethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating substitution reactions. The double bond in the methylprop-2-enoate moiety allows for addition reactions, leading to the formation of various derivatives . The compound’s ability to undergo polymerization is due to the presence of the vinyl group, which can form radicals and propagate the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodoethyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo and chloro counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics .

Properties

CAS No.

35531-61-4

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

2-iodoethyl 2-methylprop-2-enoate

InChI

InChI=1S/C6H9IO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3

InChI Key

NGNRCNRFDSLQGI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCI

Origin of Product

United States

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